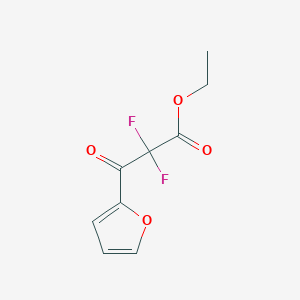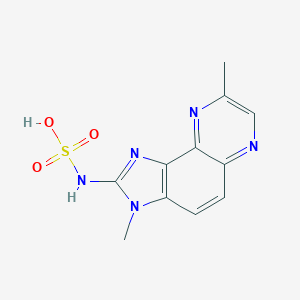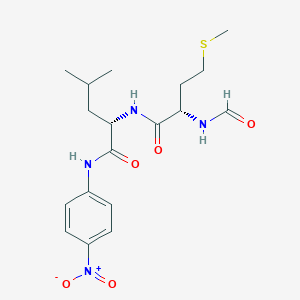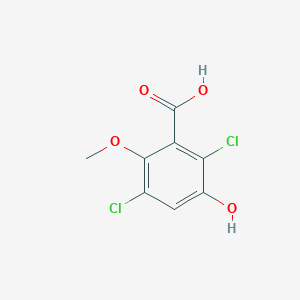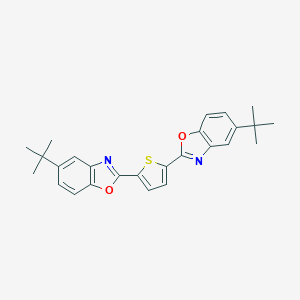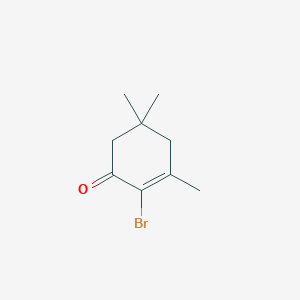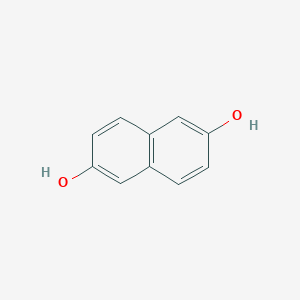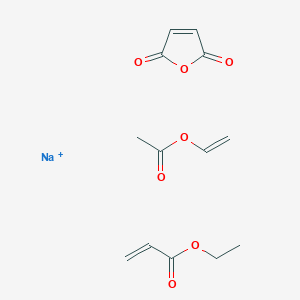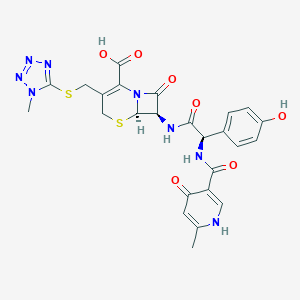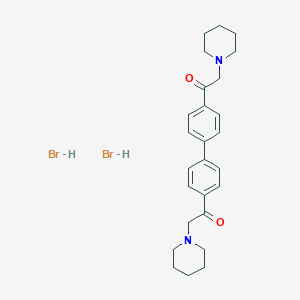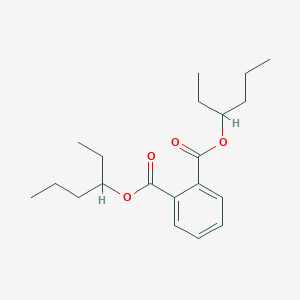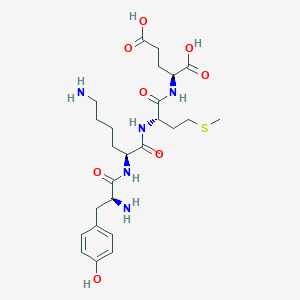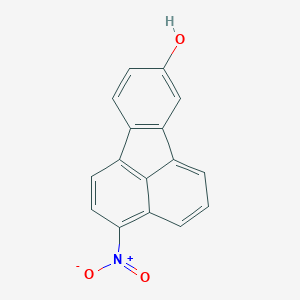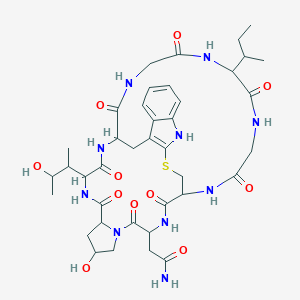
Amaninamide, S-deoxy-(gamma-hydroxy-ile(3))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amaninamide, S-deoxy-(gamma-hydroxy-ile(3)) is a cyclic peptide that has been found to have various biological activities. It is a naturally occurring compound that was first isolated from the marine sponge Aplysina fistularis. Amaninamide has been extensively studied for its potential use in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of amaninamide is not fully understood. However, it has been suggested that it may exert its biological effects by interacting with cellular membranes and disrupting their structure and function. Amaninamide has also been shown to inhibit the activity of certain enzymes, which may contribute to its cytotoxic and neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
Amaninamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Amaninamide has also been shown to inhibit the growth and proliferation of cancer cells. In addition, it has been found to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Amaninamide has several advantages for lab experiments. It is a naturally occurring compound, which makes it readily available for research. It is also relatively easy to synthesize using SPPS and has a high yield. However, one of the limitations of using amaninamide in lab experiments is its cytotoxicity, which may limit its use in certain assays.
Direcciones Futuras
There are several future directions for the research of amaninamide. One potential direction is the development of amaninamide-based anticancer drugs. Another potential direction is the study of its neuroprotective effects for the treatment of neurodegenerative diseases. Furthermore, the study of its mechanism of action may provide insights into the development of novel drugs with similar biological activities.
Conclusion
In conclusion, amaninamide is a cyclic peptide that has several biological activities. It has been extensively studied for its potential use in scientific research due to its unique properties. The synthesis of amaninamide involves the use of SPPS and solution-phase peptide synthesis. Amaninamide has been used in various scientific research applications, including drug discovery, cancer research, and neurobiology. Its mechanism of action is not fully understood, but it has been suggested to interact with cellular membranes and inhibit certain enzymes. Amaninamide has several advantages for lab experiments, but its cytotoxicity may limit its use in certain assays. There are several future directions for the research of amaninamide, including the development of amaninamide-based anticancer drugs and the study of its neuroprotective effects.
Métodos De Síntesis
The synthesis of amaninamide involves the use of solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). The SPPS method involves the use of a resin-bound amino acid as the starting material, which is then coupled with the next amino acid in the sequence. The process is repeated until the desired peptide is obtained. The SPPS method is widely used for the synthesis of peptides due to its efficiency and high yield.
Aplicaciones Científicas De Investigación
Amaninamide has been used in various scientific research applications, including drug discovery, cancer research, and neurobiology. It has been found to have potent cytotoxic activity against cancer cells, making it a potential candidate for the development of anticancer drugs. Amaninamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Propiedades
Número CAS |
124818-58-2 |
|---|---|
Nombre del producto |
Amaninamide, S-deoxy-(gamma-hydroxy-ile(3))- |
Fórmula molecular |
C39H54N10O11S |
Peso molecular |
871 g/mol |
Nombre IUPAC |
2-[34-butan-2-yl-8-hydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C39H54N10O11S/c1-5-17(2)31-36(58)42-13-29(53)43-26-16-61-38-22(21-8-6-7-9-23(21)46-38)11-24(33(55)41-14-30(54)47-31)44-37(59)32(18(3)19(4)50)48-35(57)27-10-20(51)15-49(27)39(60)25(12-28(40)52)45-34(26)56/h6-9,17-20,24-27,31-32,46,50-51H,5,10-16H2,1-4H3,(H2,40,52)(H,41,55)(H,42,58)(H,43,53)(H,44,59)(H,45,56)(H,47,54)(H,48,57) |
Clave InChI |
GONRAGFRMVYGHB-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CSC3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(C)O)C5=CC=CC=C5N3 |
SMILES canónico |
CCC(C)C1C(=O)NCC(=O)NC2CSC3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(C)O)C5=CC=CC=C5N3 |
Sinónimos |
amaninamide, S-deoxy-(gamma-hydroxy-Ile(3))- amaninamide, S-deoxy-(gamma-hydroxy-isoleucine(3))- deoxy-OH-Ile-amaninamide S-deoxy-(gamma-hydroxy-3-Ile)-amaninamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl N-[2-(hydroxymethyl)phenyl]carbamate](/img/structure/B47119.png)
